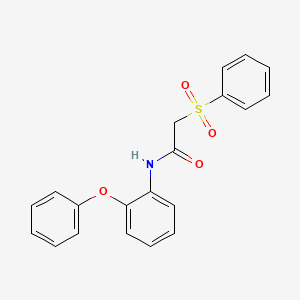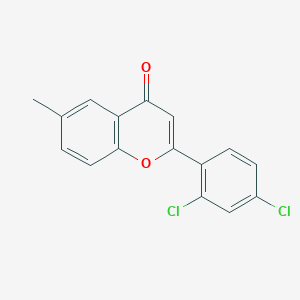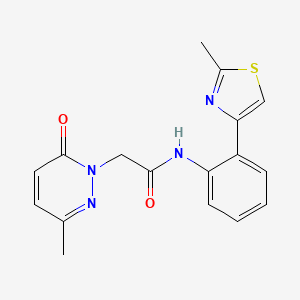
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide is a compound that belongs to the class of benzenesulfonamidoacetamides. These compounds have been studied for various biological activities, including their role as tubulin polymerization inhibitors with potential antitumor activities . The structure of such compounds typically includes a benzenesulfonyl group and an acetamide moiety substituted with an aryl group, which in this case is a phenoxyphenyl group.
Synthesis Analysis
The synthesis of related compounds often involves amidation reactions where an acyl chloride reacts with an amine. For example, the synthesis of a labelled N-(4-hydroxy-[14C(U)]phenyl)-2-[2,3-dihydro-3-oxo-1,2-benzisothiazol-2-yl-1,1-dioxide]acetamide was achieved through amidation of an acetyl chloride with a carbon-14-labelled amino phenol . Although not the exact compound , this provides insight into potential synthetic routes that could be adapted for the synthesis of 2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide.
Molecular Structure Analysis
The molecular structure of related compounds has been determined using various spectroscopic methods, including NMR, IR, and X-ray crystallography. For instance, the molecular structure of substituted N-(2-hydroxyphenyl)-2-((4-methylbenzenesulfonyl)amino)acetamides was elucidated using these techniques, revealing the presence of intra- and intermolecular hydrogen bonds . Such structural analyses are crucial for understanding the chemical behavior and potential interactions of the compound.
Chemical Reactions Analysis
The chemical reactivity of benzenesulfonamidoacetamides can be influenced by the presence of substituents on the phenyl rings. For example, the bioactive nitrosylated and nitrated N-(2-hydroxyphenyl)acetamides and their oligomers show that these compounds can undergo various transformations, including glucosylation and sulfation, depending on the biological system they are exposed to . These reactions are important for understanding the metabolism and detoxification pathways of the compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzenesulfonamidoacetamides are influenced by their molecular structure. For instance, the crystal structure of 2-acetamido-N-benzyl-2-(methoxyamino)acetamides revealed a linearly extended conformation of the 2-acetylaminoacetamide moiety, which is important for understanding the compound's conformational preferences and potential interactions . Additionally, the study of dynamic NMR properties of related compounds can provide insights into their conformational dynamics in solution .
科学的研究の応用
Degradation Pathways and Environmental Impact
- Advanced oxidation processes (AOPs) are widely researched for their efficiency in degrading acetaminophen and similar compounds from aqueous media. These processes help in understanding the kinetics, mechanisms, and by-products generated from such compounds. A study highlighted various by-products like hydroquinone, benzoquinone, and acetamide, among others, emphasizing the importance of treatment before environmental release due to their potential toxicity (Qutob, Hussein, Alamry, & Rafatullah, 2022).
Toxicity and Biotoxicity
- Concerns regarding the biotoxicity of degradation by-products have led to investigations into their effects on both humans and the environment. For instance, N-(3,4-dihydroxy phenyl) acetamide, a by-product, was identified as mutagenic, underscoring the ecological risks associated with the release of these substances without adequate treatment (Qutob et al., 2022).
Removal Strategies and Transformation Pathways
- The removal of acetaminophen and its by-products from various environmental compartments (wastewater, surface water, ground water, and soil/sediments) presents a significant challenge. Research into removal technologies and the transformation pathways of acetaminophen aims to mitigate its environmental impact. This encompasses the study of metabolites such as aromatic derivatives and organic acids, highlighting the necessity for tertiary treatment systems in water and wastewater treatment plants to eliminate toxic metabolites (Vo et al., 2019).
特性
IUPAC Name |
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17NO4S/c22-20(15-26(23,24)17-11-5-2-6-12-17)21-18-13-7-8-14-19(18)25-16-9-3-1-4-10-16/h1-14H,15H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QXWWVDYTZUOICA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)CS(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(benzenesulfonyl)-N-(2-phenoxyphenyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2560087.png)

![5-[(4-Cyanobenzoyl)amino]-2-methoxy-1-pyridiniumolate](/img/structure/B2560092.png)

![2-((4-fluorobenzyl)thio)-3-isopropyl-5-methyl-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2560095.png)
![5-((2-(4-benzylpiperidin-1-yl)-2-oxoethyl)thio)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2560097.png)
![N-(sec-butyl)-2-((8-oxo-7-(4-(4-phenylpiperazine-1-carbonyl)benzyl)-7,8-dihydro-[1,3]dioxolo[4,5-g]quinazolin-6-yl)thio)acetamide](/img/structure/B2560100.png)
![N-(1-methyl-3-phenylpropyl)-1-[6-(phenylthio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2560101.png)
![2-[7-((2E)but-2-enyl)-3,4,9-trimethyl-6,8-dioxo-5,7,9-trihydro-4H-1,2,4-triazi no[4,3-h]purinyl]acetamide](/img/structure/B2560103.png)

![6,8-Dichloro-3-methylimidazo[1,5-a]pyrazine](/img/structure/B2560105.png)
![N-(2-methoxy-2-(thiophen-3-yl)ethyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2560107.png)